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Mechanism of Action: A Tri-modal Inhibitory Profile

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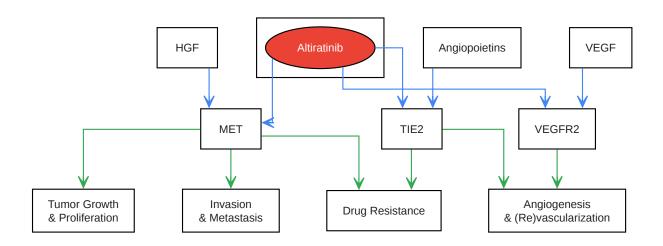
Compound of Interest		
Compound Name:	Altiratinib	
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Altiratinib was engineered to bind to the "switch control pocket" of its target kinases, inducing a type II inactive conformation.[2][3] This mechanism allows for potent and balanced inhibition of three critical signaling pathways implicated in tumor progression and resistance to therapy:

- HGF/MET Pathway: The hepatocyte growth factor (HGF) and its receptor MET are crucial for cell proliferation, survival, and invasion. MET can be activated through ligand binding, gene amplification, or mutation, and is a known mechanism of resistance to other therapies, including those targeting VEGF.[1][8]
- Angiopoietin/TIE2 Pathway: The angiopoietin (ANG)-TIE2 signaling axis is vital for vascular maturation and stability. It plays a significant role in tumor revascularization, particularly as an evasive mechanism following anti-VEGF therapy.[1][9]
- VEGF/VEGFR2 Pathway: Vascular endothelial growth factor (VEGF) and its receptor
 VEGFR2 are primary drivers of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][5]

By concurrently blocking these three pathways, **Altiratinib** aims to provide a more durable anticancer effect than agents targeting a single pathway.[1][6]





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Caption: Altiratinib's multi-targeted mechanism of action.

In Vitro Activity

Altiratinib has demonstrated potent inhibitory activity against its target kinases and in cellular assays. Its balanced potency is a key design feature.

Table 1: Kinase Inhibitory Activity (IC50)



Kinase Target	IC50 (nM)	Source(s)
MET	2.7	[10]
MET (D1228H)	3.6	[10]
MET (Y1230C)	1.2	[10]
MET (M1250T)	6.0	[10]
TIE2	8.0	[1][10]
VEGFR2	9.2	[1][10]
TRKA (NTRK1)	0.85	[1][7][10]
TRKB (NTRK2)	4.6	[1][7][10]
TRKC (NTRK3)	0.83	[1][7][10]
FLT3	9.3	[10]

Table 2: Cellular Phosphorylation Inhibition (IC50)



Cell Line	Target Pathway	IC50 (nM)	Source(s)
MKN-45 (Gastric Cancer)	MET	2.2	[1]
EBC-1 (NSCLC)	MET	0.85	[1]
U-87 MG (Glioblastoma)	MET (autocrine)	6.2	[1]
HUVEC	MET (HGF- stimulated)	2.3	[7]
HUVEC	TIE2 (ANG1- stimulated)	1.0	[7]
EA.hy926	TIE2 (ANG1- stimulated)	2.6	[7]
HUVEC	VEGFR2 (VEGF- stimulated)	4.7	[7]
KM-12 (Colon Cancer)	TRKA (constitutive)	1.4	[7]
SK-N-SH (Neuroblastoma)	TRKA (NGF- stimulated)	1.2	[7]

Table 3: Cell Proliferation Inhibition (IC₅₀)

Cell Line	Cancer Type	IC ₅₀ (nM)	Source(s)
EBC-1	Non-Small Cell Lung	Potent	[7]
MKN-45	Gastric	Potent	[7]
KM-12	Colon	Potent	[7]
U-87 MG	Glioblastoma	> 1,000	[7]
A549	Lung	> 1,000	[7]

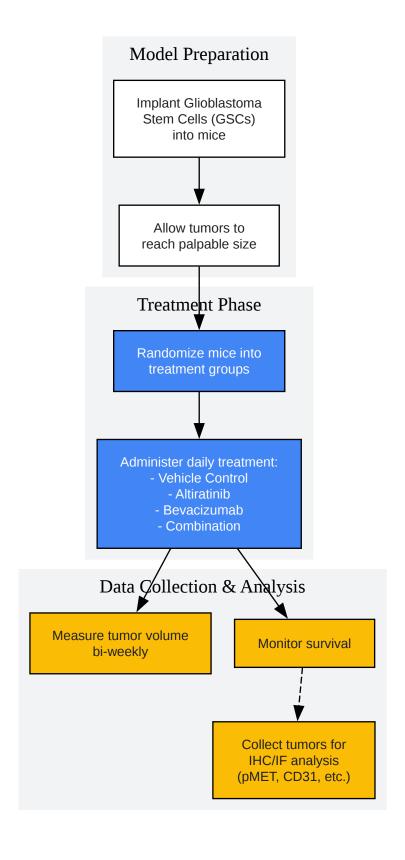
Note: "Potent" indicates significant inhibition, though specific IC_{50} values were not always provided in the context of proliferation for all cell lines.



In Vivo Preclinical Efficacy

Altiratinib has been evaluated in multiple preclinical cancer models, demonstrating significant anti-tumor activity both as a single agent and in combination with other therapies. A major focus of its preclinical investigation has been in bevacizumab-resistant glioblastoma.[4][9][11]





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Caption: Workflow for in vivo glioblastoma xenograft studies.



Glioblastoma Xenograft Models

Studies utilized glioblastoma stem cell (GSC) lines (GSC11 and GSC17) to create xenograft mouse models, which are particularly relevant for studying resistance to anti-angiogenic therapies like bevacizumab.[9]

Table 4: Efficacy in GSC17 Glioblastoma Xenograft

Model (Tumor Volume)

Treatment Group	Tumor Volume (mm³) at 3.5 weeks	Tumor Volume (mm³) at 4.5 weeks	Tumor Volume (mm³) at 5.5 weeks	Source(s)
Control	4.5 ± 3.4	42.5 ± 13.9	56.9 ± 7.4	[9]
Bevacizumab	0.4 ± 0.4	0.05 ± 0.03	9.6 ± 4.6	[9]
Altiratinib	0.1 ± 0.2	9.8 ± 3.9	10.1 ± 1.4	[9]
Altiratinib + Bevacizumab	0.08 ± 0.1	0.04 ± 0.02	0.19 ± 0.11	[9]

Values are presented as mean ± SEM.

Table 5: Survival Analysis in Glioblastoma Xenograft Models



Model	Treatment Group	Median Survival (days)	p-value vs Control	p-value vs Bevacizuma b	Source(s)
GSC11	Control	26	-	-	[9]
Bevacizumab	35	0.017	-	[9]	
Altiratinib	25	0.49	-	[9]	_
Altiratinib + Bevacizumab	35	0.006	0.239	[9]	-
GSC17	Control	36	-	-	[9]
Bevacizumab	67.5	< 0.001	-	[9]	
Altiratinib + Bevacizumab	83	< 0.001	0.012	[9]	_

In these models, the combination of **altiratinib** and bevacizumab significantly reduced tumor volume, invasiveness, microvessel density, and infiltration of TIE2-expressing monocytes.[9] The combination also provided a significant survival benefit compared to bevacizumab alone in the GSC17 model.[9]

Other In Vivo Models and Pharmacokinetics

- MKN-45 Gastric Cancer Model: In a pharmacodynamic study, a single oral dose of 30 mg/kg of Altiratinib resulted in over 95% inhibition of MET phosphorylation for a full 24 hours.[10] A 10 mg/kg dose led to complete inhibition for 12 hours.[10]
- PyMT Breast Cancer Model: In a syngeneic breast cancer model, Altiratinib alone and in combination with paclitaxel inhibited primary tumor growth and significantly reduced lung metastasis.
- Blood-Brain Barrier Penetration: Altiratinib achieves a brain-to-plasma concentration ratio of 0.23, indicating significant penetration of the murine blood-brain barrier, a crucial attribute for treating brain cancers like glioblastoma.[2][7]



Experimental ProtocolsWestern Blotting for MET Phosphorylation

To assess the inhibition of MET signaling, glioblastoma stem cells (GSC17 and GSC267) were treated with varying concentrations of **altiratinib**.[9] Following treatment, cells were stimulated with 40 ng/mL of hepatocyte growth factor (HGF) for 10 minutes to induce MET phosphorylation.[9] Cell lysates were then collected, and proteins were separated by SDS-PAGE. Western blotting was performed using primary antibodies against total MET and phosphorylated MET (pMET).[9] The blots were then incubated with secondary antibodies and visualized to determine the dose-dependent inhibition of HGF-stimulated MET phosphorylation by **altiratinib**.[9]

Cell Viability Assays

Cell viability was quantified using a resazurin-based assay.[7] Cells were seeded in 96-well or 384-well plates at densities ranging from 625 to 10,000 cells per well, depending on the cell line.[7] After allowing the cells to adhere, they were treated with various concentrations of **altiratinib**. The plates were incubated for 72 hours. Subsequently, resazurin was added to each well, and after a further incubation period, fluorescence was measured (excitation at 540 nm, emission at 600 nm) to quantify the number of viable cells.[7]

In Vivo Glioblastoma Xenograft Mouse Models

Female athymic nude mice were used for the in vivo studies.[9] Human glioblastoma stem cells (GSC11 or GSC17) were implanted subcutaneously into the flanks of the mice.[9] When tumors reached a specified volume, mice were randomized into four treatment groups: (1) control (vehicle), (2) bevacizumab alone (5 mg/kg, intraperitoneally, twice weekly), (3) **altiratinib** alone (30 mg/kg, oral gavage, daily), and (4) **altiratinib** combined with bevacizumab.[9] Tumor volumes were measured regularly using calipers. For survival studies, mice were monitored until they reached a predetermined endpoint (e.g., tumor size, body condition).[9] At the end of the experiments, tumors were harvested for further analysis, including immunofluorescence staining for markers of angiogenesis (CD31), mesenchymal transition, and monocyte infiltration (TIE2/F4/80).[9]



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